13-Deacetyltaxachitriene A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

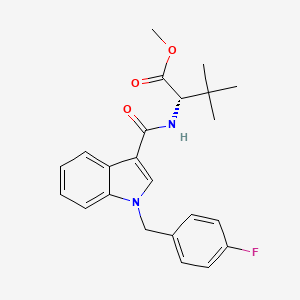

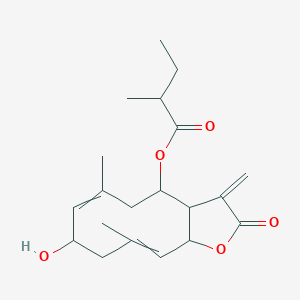

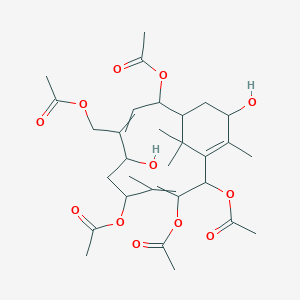

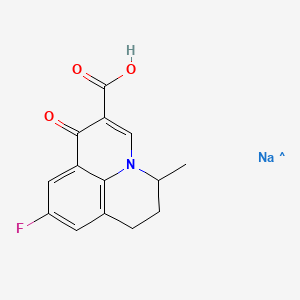

13-Deacetyltaxachitriene A is a compound extracted from the branches of Taxus sumatrana . It is a high-purity natural product and its quality has been confirmed by NMR .

Molecular Structure Analysis

The molecular formula of 13-Deacetyltaxachitriene A is C30H42O12 . Its molecular weight is 594.65 g/mol . The structure has been confirmed by NMR .Physical And Chemical Properties Analysis

13-Deacetyltaxachitriene A is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique

Chemical Properties and Derivatives : Shi et al. (1998) isolated novel bicyclic 3,8-secotaxane diterpenoids, including variants of 13-Deacetyltaxachitriene A, from the needles of the Chinese yew, Taxus chinensis var. mairei. They detailed the structural analysis and spectral characteristics of these compounds (Shi, Oritani, Sugiyama, & Kiyota, 1998).

Applications in Biomedical Research : Li Liang-jun (2008) discussed the wide applications of 13C stable isotopes, such as 13-Deacetyltaxachitriene A, in biomedical research. These isotopes are used for their safety and non-invasive nature, particularly in 13C breath tests for various clinical and research purposes (Li Liang-jun, 2008).

Isotopic Analysis in Forensics : Besacier et al. (1997) explored the use of isotopic analysis, including compounds like 13-Deacetyltaxachitriene A, in forensic applications. Their study focused on heroin samples, demonstrating how isotopic composition can assist in determining the geographical origin of illicit substances (Besacier, Guilluy, Brazier, Chaudron-Thozet, Girard, & Lamotte, 1997).

Histone Deacetylase Inhibition : Studies on histone deacetylase inhibitors, which might include derivatives of 13-Deacetyltaxachitriene A, have shown potential in cancer treatment. For instance, Hsueh-Yun Lee et al. (2018) investigated bicyclic arylamino/heteroarylamino hydroxamic acids as novel histone deacetylase 6 inhibitors, offering a pathway for developing new therapeutic agents (Hsueh-Yun Lee, Nepali, Huang, Chang, Lai, Li, Huang, & Yang, 2018).

Pharmacological Targets of Related Compounds : The pharmacological effects and potential therapeutic targets of compounds related to 13-Deacetyltaxachitriene A, such as DT-13, have been explored by Khan et al. (2018). They examined its anti-tumor, anti-inflammatory, and other potential therapeutic uses, providing a comprehensive view of the compound's medical applications (Khan, Rizwan, Abbas, Naveed, Boyang, Naeem, Khan, Yuan, Baig, & Sun, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O12/c1-14-23(36)11-22-26(40-18(5)33)10-21(13-38-16(3)31)24(37)12-25(39-17(4)32)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHBJSOVHSKOKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1O)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Deacetyltaxachitriene A | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)